molecular formula C21H17F3N2O2S B6546851 N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946255-60-3

N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546851
CAS No.: 946255-60-3
M. Wt: 418.4 g/mol
InChI Key: QFTWFPOHARCAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique chemical structure. It is part of the pyridine class of compounds, which are known for their wide range of applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis processes. Key steps may include:

  • Starting with the preparation of the 1,2-dihydropyridine ring via a Hantzsch reaction.

  • Introducing the trifluoromethyl phenyl group through a nucleophilic substitution reaction.

  • Coupling with the methylsulfanyl phenyl group under controlled conditions to ensure proper functional group placement.

Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired yield and purity.

Industrial Production Methods

On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. This often involves continuous flow synthesis, automated reaction monitoring, and the use of bulk reagents. The industrial methods prioritize scalability, sustainability, and environmental impact reduction.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is known to undergo various types of chemical reactions:

  • Oxidation: : This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions with halogens or other nucleophiles can occur under suitable conditions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: Halogens, cyanide ions

Conditions typically require controlled temperature, pressure, and the presence of specific catalysts to drive the reactions towards the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to sulfoxides or sulfones, while substitution could yield various halogenated derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has a wide array of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studies on its biological activity, including enzyme inhibition and binding affinity.

  • Industry: : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its mechanism of action includes:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.

  • Signal Transduction Pathways: : Involvement in modulating intracellular signaling pathways.

  • Molecular Interactions: : Forms hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

  • N-[2-(ethylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

  • N-[2-(methoxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

What sets N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide apart is the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This trifluoromethyl group enhances its stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate in medicinal chemistry.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c1-29-18-7-3-2-6-17(18)25-19(27)16-5-4-12-26(20(16)28)13-14-8-10-15(11-9-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWFPOHARCAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.